![molecular formula C17H28N2O4 B1380014 N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane CAS No. 1263166-93-3](/img/structure/B1380014.png)
N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane
Overview
Description
“N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane” is a compound that may be used to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels with tunable properties . It is an amine-functionalized cyclooctyne derivative .
Synthesis Analysis
The compound is used to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels . It is also used in strain-promoted copper-free azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The molecular formula of the compound is C17H28N2O4 . The compound is a liquid at 20 degrees Celsius .Chemical Reactions Analysis
The compound is used in click chemistry reactions . The BCN group in the compound can react with azide-tagged molecules .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 324.42 . The compound has a carbon content of 62.94%, a hydrogen content of 8.70%, and a nitrogen content of 8.63% .Scientific Research Applications
Functionalization of Hyaluronic Acid
BCN-amine can be used to functionalize hyaluronic acid (HA) for the development of responsive HA-based physical hydrogels with tunable properties .
Supramolecular Rotor
This compound may be involved in creating remotely controllable supramolecular rotors mounted inside porphyrinic cages, which could lead to smart functional materials that mimic the intelligence of biological machinery .
Bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition
BCN-amine can functionalize lysine residues of elastin-like polypeptides (ELPs) through bioorthogonal strain-promoted azide-alkyne cycloaddition reactions. This enables the formation of hydrogels with high gelation kinetics and tunable mechanics, making it a practical biomaterial for cell encapsulation .
Synthesis of Functionalized Polymers
It is also used in the synthesis of bicyclo[6.1.0]nonyne-functionalized polyethylene glycol polymers and coatings that prevent protein adhesion and cell attachment, preparing supramolecular ureido-pyrimidinone (UPy) materials .
Mechanism of Action
BCN-amine, also known as “N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane” or “endo-BCN-PEG2-NH2”, is a compound of interest in the field of chemical biology . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that bcn-amine is used as a bioorthogonal chemical “handle” for amino acid coupling via the inverse electron demand diels–alder (ied-da) reaction . This suggests that its targets could be specific amino acids or proteins within a biological system.
Mode of Action
BCN-amine is part of the strained-alkyne scaffold in chemical biology . It interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with other biological molecules . The high reactivity of BCN-amine makes it suitable for applications such as cancer cell labeling under physiological conditions .
Pharmacokinetics
For instance, its stability and reactivity balance may influence its bioavailability .
Result of Action
The molecular and cellular effects of BCN-amine’s action are largely dependent on its specific targets and the context of its use. In one study, BCN-amine was used for amino acid coupling via the IED-DA reaction, resulting in effective cancer cell labeling under physiological conditions . This suggests that BCN-amine can facilitate the tracking and study of specific cellular processes.
Action Environment
The action, efficacy, and stability of BCN-amine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability are designed to be optimal in aqueous environments, making it suitable for use in biological systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGOWXGENSKDSE-XYPWUTKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCN)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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